3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-23-18-4-2-3-16(13-18)19(22)20-14-15-5-9-21(10-6-15)17-7-11-24-12-8-17/h2-4,13,15,17H,5-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNFWTIGQXGHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is first functionalized with an oxane group through nucleophilic substitution reactions.
Attachment of the Benzamide Core: The functionalized piperidine derivative is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide.
Reduction: Formation of 3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Choline Transport Inhibition
Research indicates that derivatives of benzamides, including 3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide, exhibit inhibitory effects on the presynaptic choline transporter (CHT). This inhibition can enhance acetylcholine levels in synaptic clefts, potentially benefiting conditions such as Alzheimer's disease and other cognitive disorders.
Case Study:
A study conducted by the Molecular Library Program demonstrated that compounds similar to this compound showed promising results in enhancing cognitive function in animal models by modulating cholinergic signaling pathways .
Antipsychotic Potential
The compound's structural similarities to known antipsychotic agents suggest it may possess antipsychotic properties. Antipsychotics are crucial for managing disorders like schizophrenia and bipolar disorder.
Research Findings:
A comprehensive review of novel antipsychotic drugs highlighted the importance of exploring new compounds with diverse mechanisms of action to improve therapeutic outcomes for patients resistant to current treatments . The potential of this compound as a novel antipsychotic warrants further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of compounds like this compound. The presence of the methoxy group and the piperidine ring significantly influences the compound's interaction with biological targets.
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances lipophilicity and receptor binding affinity |
| Piperidine ring | Contributes to central nervous system activity |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the piperidine derivative.
- Coupling with the methoxybenzoyl moiety.
- Final purification steps to yield the target compound.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
BK67312: 3-Cyano-N-{[1-(Oxan-4-yl)Piperidin-4-yl]Methyl}Benzamide
- Molecular Formula : C₁₉H₂₅N₃O₂
- Key Difference: Substitution of the methoxy group with a cyano (-CN) group at the 3-position of the benzamide.
- Implications: The electron-withdrawing cyano group may reduce metabolic stability compared to the methoxy group but could enhance binding affinity to targets requiring polar interactions (e.g., kinases) . Lower molecular weight (327.4207 g/mol vs. 332.4372 g/mol) due to the absence of methoxy oxygen .
3-Methoxy-N-(Piperidin-4-yl)Benzamide Hydrochloride
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- Key Difference : Absence of the oxan-4-yl substituent on the piperidine ring.
- Lower molecular weight (270.76 g/mol) and increased hydrophilicity due to the hydrochloride salt .
Modifications to the Piperidine/Tetrahydropyran System
4-Methyl-N-{[1-(4-Methylbenzoyl)Piperidin-4-yl]Methyl}Benzamide
- Molecular Formula : C₂₂H₂₇N₂O₂
- Key Difference : Replacement of the oxan-4-yl group with a 4-methylbenzoyl moiety.
- Structural Insights: The piperidine ring adopts a half-chair conformation, with dihedral angles between benzene rings at 89.1°, influencing stacking interactions in crystalline states .
BK67403: 3-{4-[(5-Cyclopropyl-1,2-Oxazol-3-yl)Methyl]Piperazin-1-yl}Pyridazine
- Molecular Formula : C₁₅H₁₉N₅O
- Key Difference : Use of a piperazine ring instead of piperidine and incorporation of an oxazole heterocycle .
- Implications: Piperazine’s basic nitrogen may improve aqueous solubility at physiological pH.
Pharmacological and Crystallographic Insights
- Hydrogen Bonding : In 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide , asymmetric three-center hydrogen bonds (N–H⋯O/C–H⋯O) form chains along the a-axis, stabilizing the crystal lattice. This suggests similar intermolecular interactions may occur in the oxan-4-yl analog, influencing solubility and crystallization behavior .
- Bioactivity : Piperidine derivatives with tetrahydropyran substituents are frequently explored as G protein-coupled receptor (GPCR) modulators or kinase inhibitors , where the oxan-4-yl group may act as a conformational lock .
Biological Activity
3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H28N4O3
- Molecular Weight : 336.436 g/mol
- CAS Number : 2034588-16-2
The structure features a methoxy group, a piperidine moiety, and an oxane ring, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 3.1 | |
| Other Benzamides | HCT 116 (Colon Cancer) | 5.3 |
These results indicate that the compound exhibits selective toxicity towards cancer cells, particularly breast cancer cells.
Antimicrobial Activity
Compounds with similar structures have shown antimicrobial properties. For example:
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| This compound | E. faecalis (Gram-positive) | 8 | |
| Related Compounds | S. aureus (Gram-positive) | 16 |
This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.
Case Studies
- Antiproliferative Screening : In a study evaluating various methoxy-substituted benzamides, compounds similar to this compound demonstrated significant inhibition of cancer cell proliferation across multiple lines, indicating a promising avenue for further research in oncology .
- Enzyme Inhibition Studies : Research has shown that derivatives with piperidine structures exhibit strong inhibition against acetylcholinesterase, suggesting potential use in neurodegenerative disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
